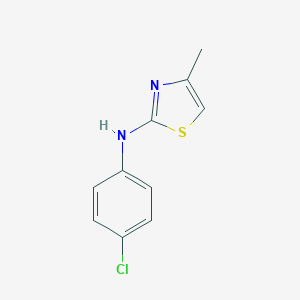
N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine
説明
科学的研究の応用
Anti-inflammatory Properties
N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine derivatives have been explored for their anti-inflammatory properties. Specifically, these compounds have shown potential as direct inhibitors of 5-lipoxygenase (LOX), a key enzyme in leukotriene synthesis, which plays a significant role in inflammation-related diseases such as asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).
Corrosion Inhibition
The compound and its derivatives have been studied for their effectiveness in corrosion inhibition, particularly for iron. Quantum chemical parameters and molecular dynamics simulations were used to understand the interaction of these molecules with metal surfaces, indicating their potential as corrosion inhibitors (Kaya et al., 2016).
Crystal Structure Analysis
Research has been conducted on the synthesis and analysis of the crystal structure of related compounds. These studies provide insights into the molecular structure, electronic absorption spectra, and molecular orbital analysis, contributing to a better understanding of the compound's properties (GayathriB. et al., 2019).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine derivatives. These compounds have demonstrated effectiveness against various bacterial and fungal strains, showcasing their potential in antimicrobial applications (Kubba & Hameed A. Rahim, 2018).
Drug Delivery Systems
There has been research into using the compound and its derivatives in drug delivery systems. For example, a study focused on enhancing the solubility and stability of these compounds for therapeutic applications, particularly in the form of a ternary system for drug transport (Asela et al., 2017).
作用機序
Target of Action
Similar compounds, such as those in the strobilurin group of fungicides, have been found to target the mitochondrial respiration process in fungi .
Mode of Action
For instance, strobilurin fungicides, which share some structural similarities, act by inhibiting mitochondrial respiration, blocking electron transfer within the respiratory chain .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be speculated that it might disrupt important cellular biochemical processes, leading to the cessation of fungal growth .
Result of Action
Based on the action of similar compounds, it can be inferred that the compound might lead to the cessation of fungal growth .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
特性
IUPAC Name |
N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-7-6-14-10(12-7)13-9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMDICSBNKOPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324320 | |
| Record name | N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793921 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
51039-92-0 | |
| Record name | N-(4-chlorophenyl)-4-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



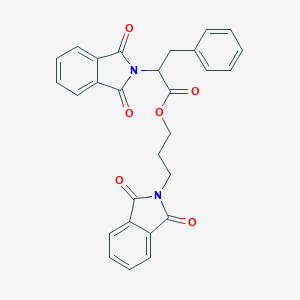
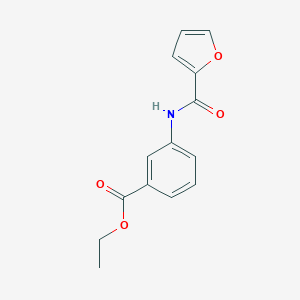
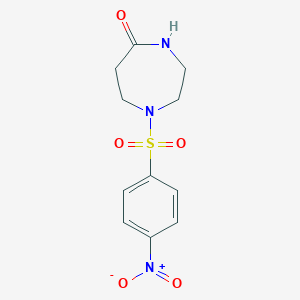
![4-bromo-N-[(4-chlorophenyl)(diethylamino)methylene]benzenesulfonamide](/img/structure/B382021.png)
![2,3,5,6-Tetrachloro-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanylpyridine](/img/structure/B382022.png)
![2-{3-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B382023.png)
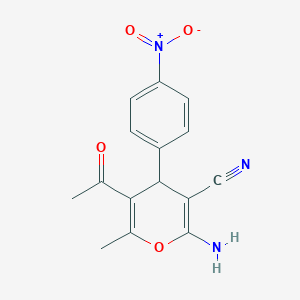
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B382028.png)
![2-[(Cyanomethyl)sulfanyl]-6-phenyl-4-(2-thienyl)nicotinonitrile](/img/structure/B382030.png)
![Ethyl (2E)-cyano[(3-fluorophenyl)hydrazono]ethanoate](/img/structure/B382032.png)
![7-methoxy-4-[2-(octadecyloxy)phenyl]-2(1H)-quinolinone](/img/structure/B382034.png)
![4-(1-Pyrrolidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382036.png)
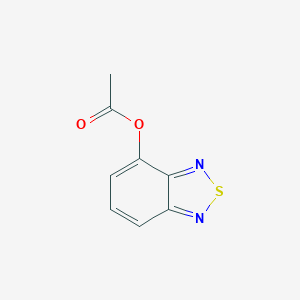
![4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382038.png)